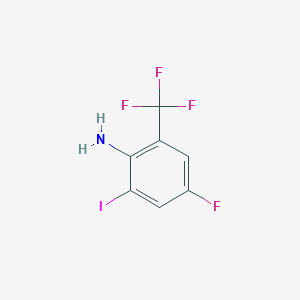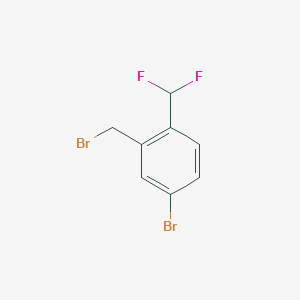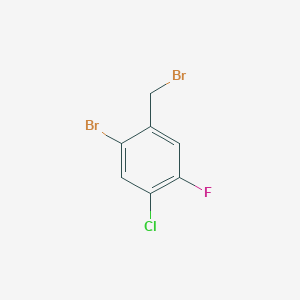
2-Bromo-4-chloro-5-fluorobenzyl bromide
Overview
Description
2-Bromo-4-chloro-5-fluorobenzyl bromide is an aromatic compound with the molecular formula C7H4Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, making it a polyhalogenated benzene derivative. It is used in various chemical synthesis processes due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloro-5-fluorobenzyl bromide can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzene derivatives. One common method involves the bromination of 2-bromomethyl-5-chloro-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation, where electrophiles attack the aromatic ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Phenol derivatives from nucleophilic substitution.
- Nitro, sulfonyl, and halogenated derivatives from electrophilic aromatic substitution.
- Biphenyl derivatives from coupling reactions.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzyl bromide is used in various scientific research applications, including:
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: In the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.
1-Bromo-4-chloro-2-methylbenzene: Contains a methyl group instead of a fluorine atom, resulting in different reactivity and applications.
Uniqueness: 2-Bromo-4-chloro-5-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This makes it a versatile compound in synthetic chemistry, capable of undergoing a wide range of reactions and forming diverse products.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-5-chloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRPVBTZGPTRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-Methyl-6-nitro-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142963.png)
![(17-Methyl-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl)-phenylmethanone;chloride](/img/structure/B8142970.png)
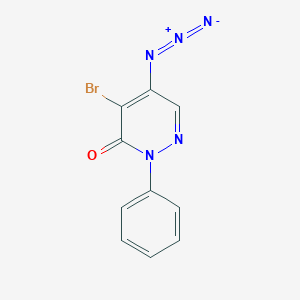
![10-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142979.png)
![11-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142982.png)
![4-chloro-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142987.png)
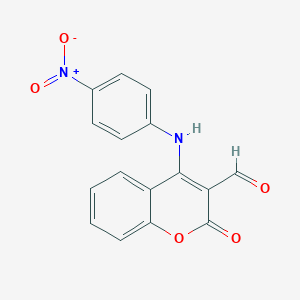
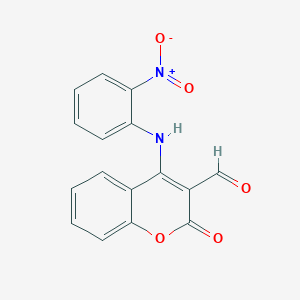
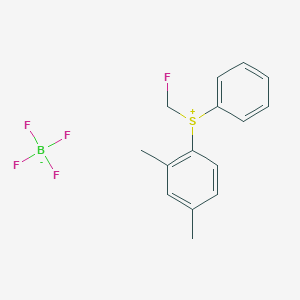
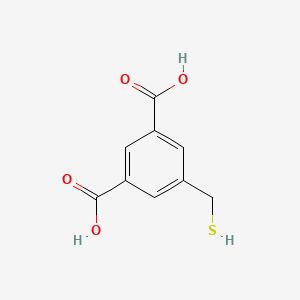
![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)
![3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide](/img/structure/B8143032.png)
